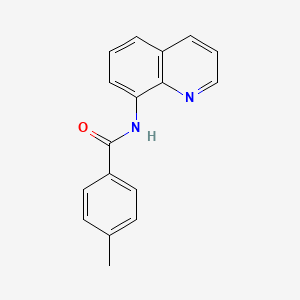![molecular formula C22H22N4O B10878553 3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10878553.png)
3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core with benzyl, methoxyphenyl, and dimethyl substituents, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild conditions . Another approach involves the condensation of appropriate starting materials, such as benzylamine, 4-methoxybenzaldehyde, and dimethylpyrimidine derivatives, followed by cyclization and reduction steps .
Chemical Reactions Analysis
3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolo[2,3-d]pyrimidine core
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties
Mechanism of Action
The mechanism of action of 3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit key enzymes and receptors involved in disease progression. For example, it can inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . Additionally, the compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities, including CDK inhibition and anticancer properties.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds also possess a pyrimidine core and are known for their antiviral and anticancer activities.
7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines: These compounds are structurally related and have been studied for their potential as antiangiogenic agents.
Properties
Molecular Formula |
C22H22N4O |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-benzyl-7-(4-methoxyphenyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C22H22N4O/c1-15-16(2)26(18-9-11-19(27-3)12-10-18)22-20(15)21(23)25(14-24-22)13-17-7-5-4-6-8-17/h4-12,14,23H,13H2,1-3H3 |
InChI Key |
ZWTAVVFQYOGTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CC=CC=C3)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10878477.png)
![1-[4-(Benzyloxy)-3-methoxybenzyl]-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878481.png)
![3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-[(2-methylphenoxy)methyl]quinazolin-4(3H)-one](/img/structure/B10878484.png)
![(2E)-3-(2,3-dibromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10878497.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10878501.png)

![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B10878510.png)
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B10878517.png)
![Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide](/img/structure/B10878522.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(naphthalen-1-yloxy)acetamide](/img/structure/B10878523.png)
![2-(4-Methoxyphenoxy)-1-{4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}ethanone](/img/structure/B10878534.png)

![3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B10878548.png)
![5,5,7,7-tetramethyl-2-{[(E)-morpholin-4-ylmethylidene]amino}-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B10878554.png)
